Enantiomeric Purity: D-Configuration ≥99% vs. Racemic Alternatives
Commercially available (R)-2-(tert-butoxycarbonylamino)-6-azidohexanoic acid is supplied with a purity specification of ≥99% as determined by HPLC, which inherently includes enantiomeric purity given that the compound is synthesized as a single stereoisomer . In contrast, racemic mixtures of azido amino acids or syntheses that do not employ stereocontrolled routes yield products with undefined enantiomeric composition, typically containing 50% D-isomer and 50% L-isomer [1]. The use of enantiomerically pure D-azidolysine building blocks is critical for applications where peptide stereochemical homogeneity determines biological activity, as the incorporation of L-isomer contaminants can alter peptide conformation and abrogate target binding [1].
| Evidence Dimension | Stereochemical purity (enantiomeric composition) |
|---|---|
| Target Compound Data | ≥99% purity (HPLC); single D-enantiomer; [α]ᴅ²⁰ = -12 ± 2° (c=1, MeOH) |
| Comparator Or Baseline | Racemic Boc-azidolysine or non-stereocontrolled synthesis products: ~50% D-isomer / 50% L-isomer |
| Quantified Difference | ≥99% enantiomeric purity vs. 50% enantiomeric purity; net ~49% absolute difference in desired stereoisomer content |
| Conditions | Commercial specification via HPLC analysis; optical rotation measured at 20°C in methanol |
Why This Matters
Procurement of enantiomerically pure D-azidolysine eliminates the need for post-synthetic chiral resolution, reduces peptide purification burden, and ensures stereochemical consistency in biologically active peptide conjugates.
- [1] Enzymatic and chiral HPLC resolution of α-azido acids and amides, Tetrahedron: Asymmetry, 2000, 11(13): 2639-2647, DOI: 10.1016/S0957-4166(00)00214-7. View Source
